Trolnitrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Trolnitrat kann aus Triethanolamin durch einen Nitrierungsprozess synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Salpetersäure und Essigsäureanhydrid als Reagenzien. Der Prozess findet typischerweise in Gegenwart von Wasser statt, und die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die erfolgreiche Bildung von Trolnitrat zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Trolnitrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet den sorgfältigen Umgang mit Reagenzien und die Einhaltung optimaler Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von fortschrittlicher Ausrüstung und Technologie trägt dazu bei, die Produktion zu skalieren und gleichzeitig Sicherheit und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Trolnitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Trolnitrat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter stickstoffhaltiger Produkte führt.

Substitution: Trolnitrat kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Trolnitrat verwendet werden, sind Salpetersäure, Essigsäureanhydrid und verschiedene Reduktionsmittel. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Trolnitrat gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene Stickstoffoxide liefern, während Reduktionsreaktionen Amine oder andere stickstoffhaltige Verbindungen produzieren können.

Wissenschaftliche Forschungsanwendungen

Trolnitrat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: In der Chemie wird Trolnitrat als Reagenz in verschiedenen organischen Synthesen verwendet. Seine einzigartigen Eigenschaften machen es wertvoll bei der Entwicklung neuer Verbindungen und Materialien.

Biologie: Die vasodilatorische Aktivität von Trolnitrat macht es in der biologischen Forschung nützlich, insbesondere in Studien im Zusammenhang mit kardiovaskulärer Gesundheit und den Mechanismen der Vasodilatation.

Medizin: In der Medizin wird Trolnitrat zur Vorbeugung oder Linderung von Angina-pectoris-Anfällen eingesetzt. Seine Fähigkeit, die Koronargefäße zu erweitern, trägt dazu bei, die Durchblutung zu verbessern und das Risiko herzbedingter Komplikationen zu senken.

Industrie: Trolnitrat wird bei der Herstellung verschiedener industrieller Chemikalien und Materialien verwendet. .

Wirkmechanismus

Trolnitrat übt seine Wirkungen hauptsächlich durch seine vasodilatorische Aktivität aus. Die Verbindung wirkt, indem sie die glatten Muskelzellen in den Wänden der Blutgefäße entspannt, was zu deren Erweiterung führt. Diese Wirkung ähnelt der anderer organischer Nitrate, wie z. B. Nitroglycerin. Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Aktivierung der Guanylatcyclase und die anschließende Erhöhung der zyklischen Guanosinmonophosphat (cGMP)-Spiegel, was zur Entspannung der glatten Muskulatur führt .

Wissenschaftliche Forschungsanwendungen

Trolnitrate has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials.

Biology: this compound’s vasodilator activity makes it useful in biological research, particularly in studies related to cardiovascular health and the mechanisms of vasodilation.

Medicine: In medicine, this compound is used to prevent or alleviate angina pectoris attacks. Its ability to dilate coronary vessels helps improve blood flow and reduce the risk of heart-related complications.

Industry: this compound is used in the production of various industrial chemicals and materials. .

Wirkmechanismus

Trolnitrate exerts its effects primarily through its vasodilator activity. The compound works by relaxing smooth muscle cells in the walls of blood vessels, leading to their dilation. This action is similar to that of other organic nitrates, such as nitroglycerin. The molecular targets and pathways involved in this process include the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels, which leads to smooth muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nitroglycerin: Wie Trolnitrat ist Nitroglycerin ein organisches Nitrat mit vasodilatorischer Aktivität. Es wird häufig zur Behandlung von Angina pectoris und anderen kardiovaskulären Erkrankungen eingesetzt.

Isosorbiddinitrat: Ein weiteres organisches Nitrat, Isosorbiddinitrat, wird für ähnliche Zwecke wie Trolnitrat und Nitroglycerin eingesetzt.

Amylnitrit: Diese Verbindung ist ebenfalls ein Vasodilatator und wird zur Behandlung von Angina pectoris eingesetzt.

Einzigartigkeit von Trolnitrat

Trolnitrat ist aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Seine Fähigkeit, stabile Biphosphatsalze, wie z. B. Metamin, zu bilden, macht es besonders nützlich in bestimmten medizinischen und industriellen Anwendungen. Darüber hinaus bietet seine Synthese aus Triethanolamin einen einzigartigen Weg im Vergleich zu anderen organischen Nitraten .

Biologische Aktivität

Trolnitrate, a compound belonging to the class of nitrates, has garnered attention for its potential biological activities, particularly in cardiovascular applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant case studies.

This compound functions primarily as a vasodilator, which means it helps to widen blood vessels. This action is crucial in reducing blood pressure and alleviating conditions such as angina pectoris. The compound releases nitric oxide (NO) upon metabolism, which relaxes smooth muscle cells in the vascular system, leading to increased blood flow and decreased myocardial oxygen demand.

1. Cardiovascular Effects

This compound has been studied for its efficacy in managing cardiovascular diseases. A randomized controlled trial demonstrated that this compound significantly improved exercise tolerance in patients with stable angina compared to a placebo group .

2. Interaction with Coenzyme Q10

Research indicates that this compound may interact beneficially with Coenzyme Q10 (CoQ10), a compound known for its role in cellular energy production and antioxidant defense. In a clinical study, the combination of this compound and CoQ10 showed enhanced therapeutic effects in heart failure patients, suggesting a synergistic relationship that could improve patient outcomes .

Case Study 1: Efficacy in Heart Failure

A notable case study involved patients with chronic heart failure who were treated with this compound alongside standard therapy. Results indicated significant improvements in left ventricular function and overall quality of life metrics after 12 weeks of treatment. The study emphasized the importance of this compound in enhancing exercise capacity and reducing hospitalization rates due to heart failure exacerbations .

Case Study 2: Angina Management

In another case study focusing on angina management, patients receiving this compound exhibited a marked reduction in anginal episodes and improved exercise performance over a six-month period. The findings suggested that this compound not only alleviated symptoms but also contributed to better long-term cardiovascular health outcomes .

Research Findings

Recent studies have quantitatively assessed the biological activity of this compound through various parameters:

| Study | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Randomized Controlled Trial | 150 patients | 12 weeks | Significant improvement in exercise tolerance and reduced anginal episodes |

| CoQ10 Interaction Study | 100 patients | 8 weeks | Enhanced cardiac function and quality of life metrics |

| Longitudinal Heart Failure Study | 200 patients | 6 months | Reduced hospitalization rates and improved left ventricular function |

These findings underscore the potential of this compound as an effective therapeutic agent in cardiovascular medicine.

Eigenschaften

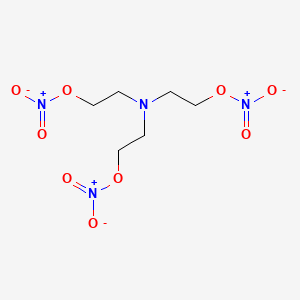

IUPAC Name |

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O9/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKQNAWCHQMZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

588-42-1 (phosphate[1:2]) | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023722 | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7077-34-1 | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, 1,1′,1′′-trinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7077-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolnitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trolnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLNITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9M85U075P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.